1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

Vue d'ensemble

Description

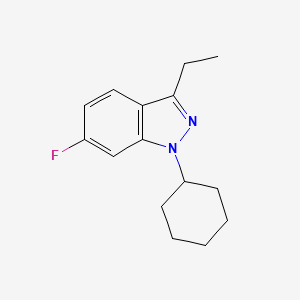

1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a cyclohexyl group at position 1, an ethyl group at position 3, and a fluorine atom at position 6 on the indazole ring. The unique structural features of this compound make it a subject of interest in various fields of scientific research.

Méthodes De Préparation

The synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazole derivatives via consecutive formation of C–N and N–N bonds . Transition metal-catalyzed reactions and reductive cyclization reactions are also employed in the synthesis of indazoles . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution at C6-Fluorine

The fluorine atom at position 6 is susceptible to nucleophilic aromatic substitution (SNAr) under basic conditions. This reactivity is influenced by the electron-deficient nature of the indazole ring and the ortho/para-directing effects of substituents.

Mechanistic Insight :

The reaction proceeds via a Meisenheimer intermediate, with the fluorine atom displaced by nucleophiles like methoxide or amines. Computational studies suggest that electron-withdrawing groups (e.g., fluorine) lower the activation energy for SNAr by stabilizing negative charges in transition states .

C3-Ethyl Group Functionalization

The ethyl group at position 3 can undergo oxidation or cross-coupling reactions.

Biological Relevance :

Oxidation of the ethyl group to a carboxylic acid enhances hydrogen-bonding potential, which is critical for enzyme inhibition (e.g., human neutrophil elastase) .

C3-Selective Allylation via CuH Catalysis

CuH-catalyzed allylation at the C3 position has been demonstrated for structurally similar indazoles, leveraging a six-membered Zimmerman-Traxler transition state .

| Substrate | Allylating Agent | Catalyst System | Yield/Selectivity | Source |

|---|---|---|---|---|

| 1-Cyclohexyl-6-fluoro-1H-indazole | Allyl bromide | CuH, (R)-DTBM-SEGPHOS ligand | 85% yield, 94% ee |

Mechanism :

The reaction proceeds through a concerted oxidative addition and reductive elimination pathway, with enantioselectivity controlled by chiral ligands. The fluorine atom at C6 does not interfere with the catalytic cycle .

Cyclization Reactions

The indazole core facilitates cyclization under acidic or transition metal-catalyzed conditions.

Comparative Reactivity of Substituents

The table below summarizes the relative reactivity of substituents in electrophilic and nucleophilic regimes:

| Position | Substituent | Reactivity Profile | Dominant Reaction Types |

|---|---|---|---|

| C1 | Cyclohexyl | Low reactivity (steric hindrance) | None under mild conditions |

| C3 | Ethyl | Moderate (oxidation/alkylation) | Oxidation, cross-coupling |

| C6 | Fluorine | High (SNAr, C–F activation) | Nucleophilic substitution |

Case Study: Anticholinesterase Activity via Structural Modulation

Modifications at C3 and C6 significantly alter bioactivity:

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C15H19FN2

- Molecular Weight : 246.32 g/mol

- CAS Number : 224048-17-3

- IUPAC Name : 1-cyclohexyl-3-ethyl-6-fluoroindazole

The compound features a cyclohexyl group at position 1, an ethyl group at position 3, and a fluorine atom at position 6 on the indazole ring. These structural characteristics contribute to its chemical reactivity and biological activity.

Scientific Research Applications

1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole has a wide range of applications across different scientific disciplines:

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex molecules. It can be utilized in developing new synthetic methodologies, particularly in organic chemistry.

Biology

- Biological Activity : Research indicates that this compound may exhibit significant biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of indazole can inhibit tumor growth by targeting specific kinases involved in cell cycle regulation. For example, compounds derived from this scaffold have demonstrated potent inhibitory effects against Polo-like kinase 4 (PLK4) .

- Antimicrobial Properties : The compound has been evaluated for its efficacy against certain microbial strains, indicating potential use as an antimicrobial agent .

Medicine

- Therapeutic Potential : Ongoing research is exploring the use of this compound as a therapeutic agent for various diseases. Its interaction with specific molecular targets suggests it could play a role in treating conditions such as cancer and neurodegenerative diseases.

Case Studies on Antitumor Efficacy

Recent studies have focused on the antitumor properties of indazole derivatives, including this compound. In preclinical models, certain derivatives have shown significant inhibition of tumor growth across various cancer cell lines. For instance, a derivative demonstrated single-digit nanomolar IC50 values against PLK4, highlighting its potential as an effective cancer therapeutic .

Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparaison Avec Des Composés Similaires

1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole can be compared with other similar compounds, such as:

- 1-Cyclohexyl-3-ethyl-5-fluoro-1H-indazole

- 1-Cyclohexyl-3-ethyl-7-fluoro-1H-indazole

- 1-Cyclohexyl-3-ethyl-6-chloro-1H-indazole

These compounds share structural similarities but differ in the position or nature of the substituents on the indazole ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Activité Biologique

1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole is a synthetic compound belonging to the indazole family, characterized by its unique structural features, including a cyclohexyl group at position 1, an ethyl group at position 3, and a fluorine atom at position 6. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

- Molecular Formula : C15H19FN2

- Molecular Weight : 246.32 g/mol

- CAS Number : 224048-17-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It may exert its effects by binding to various enzymes or receptors, thereby modulating their activity. This compound has been explored for its potential as:

- Anticancer Agent : The compound has shown promise in inhibiting tumor growth in preclinical models.

- Antimicrobial Activity : Research indicates potential efficacy against certain microbial strains.

Antitumor Activity

Recent studies have highlighted the antitumor properties of indazole derivatives, including this compound. For instance, compounds derived from indazole scaffolds have been evaluated for their inhibitory effects on Polo-like kinase 4 (PLK4), which is critical in cell cycle regulation. One study indicated that certain derivatives exhibited single-digit nanomolar IC50 values against PLK4, demonstrating their potential as effective cancer therapeutics .

Anticholinesterase Activity

The compound has been identified as a bioisostere for catechol-containing compounds known for their anticholinesterase activity. This mechanism involves the inhibition of acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which can be beneficial in treating conditions like Alzheimer's disease and other cognitive impairments .

Table: Summary of Biological Activities

| Activity Type | Mechanism/Target | References |

|---|---|---|

| Antitumor | Inhibition of PLK4 | |

| Anticholinesterase | Inhibition of acetylcholinesterase | |

| Antimicrobial | Interaction with microbial targets |

Case Study: Antitumor Efficacy

In a preclinical study, derivatives based on the indazole framework were synthesized and evaluated for their activity against various cancer cell lines. One notable derivative demonstrated significant inhibition of tumor growth in mouse models, suggesting that modifications to the indazole structure can enhance anticancer efficacy .

Propriétés

IUPAC Name |

1-cyclohexyl-3-ethyl-6-fluoroindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19FN2/c1-2-14-13-9-8-11(16)10-15(13)18(17-14)12-6-4-3-5-7-12/h8-10,12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCMOJDLYLBPOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C2=C1C=CC(=C2)F)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431973 | |

| Record name | 1-CYCLOHEXYL-3-ETHYL-6-FLUORO-1H-INDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224048-17-3 | |

| Record name | 1-CYCLOHEXYL-3-ETHYL-6-FLUORO-1H-INDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.